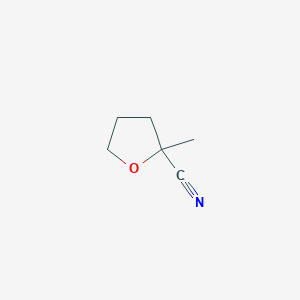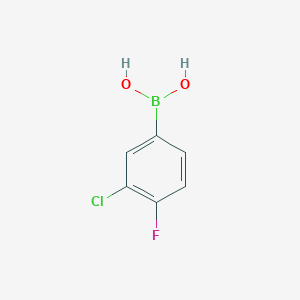
Amidepsine D
Overview
Description
Amidepsine D is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942. It is known for its ability to inhibit diacylglycerol acyltransferases (DGAT), enzymes involved in lipid metabolism
Mechanism of Action
Mode of Action
Amidepsine D interacts with DGAT by inhibiting its activity . This interaction disrupts the normal function of DGAT, thereby affecting the synthesis of triglycerides. The inhibition of DGAT activity by this compound has been demonstrated in rat liver microsomes and Raji cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the triglyceride synthesis pathway . By inhibiting DGAT, this compound disrupts the final and only committed step in triglyceride synthesis . This can have downstream effects on the formation of adipose tissue, as the synthesis of triglycerides is essential for this process .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of triglyceride synthesis . This can potentially affect the formation of adipose tissue and alter lipid metabolism within the cell . .
Action Environment
It is known that various environmental factors can impact the pharmacokinetics and pharmacodynamics of a compound These can include factors such as temperature, pH, and the presence of other compounds or contaminants
Biochemical Analysis
Biochemical Properties
Amidepsine D interacts with DGAT, inhibiting its activity . DGAT catalyzes the final step in triglyceride synthesis, converting diacylglycerol and Acyl-CoA into triglycerides . This interaction is crucial as it influences the production of triglycerides, which are essential for the formation of adipose tissue .
Cellular Effects
This compound has been shown to have inhibitory effects in rat liver microsomes and Raji cells . It inhibits triacylglycerol formation, which may lead to effects on cell growth, differentiation, gene expression, and protein production . The compound’s influence on these cellular processes is thought to be initiated by its binding to a distinct receptor located on the cell surface .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DGAT, inhibiting its activity . This inhibition disrupts the conversion of diacylglycerol and Acyl-CoA into triglycerides, affecting lipid metabolism at the molecular level .
Metabolic Pathways
This compound is involved in the metabolic pathway of triglyceride synthesis . It interacts with DGAT, an enzyme that catalyzes the final step in this pathway . This interaction could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidepsine D is primarily obtained through fermentation processes involving the fungus Humicola sp. FO-2942 The culture broth is subjected to extraction and purification steps to isolate the compound
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Humicola sp. FO-2942. The fermentation broth is processed to extract and purify the compound. This method ensures a consistent supply of this compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Amidepsine D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Amidepsine D has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study enzyme inhibition and lipid metabolism.
Biology: Researchers utilize this compound to investigate its effects on cellular processes and metabolic pathways.
Industry: this compound is explored for its potential in industrial applications, such as the production of bioactive compounds and biocatalysts.
Comparison with Similar Compounds
Similar Compounds
Amidepsine A: Another member of the Amidepsine family, also isolated from fungal sources.
Amidepsine B: Similar in structure and function to Amidepsine D, with slight variations in its chemical composition.
Amidepsine C: Shares structural similarities with this compound but differs in its biological activity.
Uniqueness of this compound
Its unique structure and biological activity make it a valuable compound for scientific research and therapeutic development .
Properties
IUPAC Name |
4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVVMZOLYYCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between Amidepsine D and 2,4-di-O-methylgryphoric acid?
A1: According to the research paper "Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. II. Structure elucidation of amidepsines A, B and C," this compound is identified as 2,4-di-O-methylgryphoric acid. [] This means they are the same compound.
Q2: Does this compound impact angiogenesis, and if so, how?
A2: While the provided abstract for the paper "The diacylglycerol acetyltransferase inhibitors xanthohumol and this compound reveal lipid synthesis as a promoter of angiogenesis" does not explicitly describe this compound's mechanism of action, it suggests that this compound, along with xanthohumol, acts as a diacylglycerol acetyltransferase inhibitor. [] The research reveals that inhibiting lipid synthesis, a process in which DGAT plays a crucial role, can hinder angiogenesis. This implies that this compound's ability to inhibit DGAT likely disrupts lipid synthesis, thereby suppressing angiogenesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)






![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)




